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  • Product: 1-Propionylindoline-5-carboxylic acid
  • CAS: 1094303-82-8

Core Science & Biosynthesis

Foundational

Unlocking the Therapeutic Potential of 1-Propionylindoline-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract The indoline scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the therapeutic potential of a speci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline scaffold represents a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide delves into the therapeutic potential of a specific derivative, 1-Propionylindoline-5-carboxylic acid (CAS: 1094303-82-8). While direct preclinical and clinical data on this compound are nascent, its structural features suggest significant promise in oncology, immunology, and virology. This document will synthesize the available information on the broader class of indoline and indole derivatives to build a strong rationale for the investigation of 1-Propionylindoline-5-carboxylic acid as a novel therapeutic agent. We will explore its chemical properties, propose potential mechanisms of action, and provide detailed, field-proven experimental protocols for its synthesis and biological evaluation. This guide is intended to serve as a foundational resource for researchers and drug development professionals poised to explore the therapeutic applications of this intriguing molecule.

Introduction: The Scientific Rationale for Investigating 1-Propionylindoline-5-carboxylic Acid

1-Propionylindoline-5-carboxylic acid is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol .[1] It belongs to the indoline family, which are known for their diverse biological activities.[1] The indole nucleus is a key component in many pharmaceutical agents, exhibiting antimicrobial, anticancer, antihypertensive, anti-proliferative, and anti-inflammatory properties.[2] The structural characteristics of 1-Propionylindoline-5-carboxylic acid, specifically the presence of the propionyl group and the carboxylic acid moiety on the indoline scaffold, make it a compelling candidate for therapeutic development.[1] These functional groups can influence the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and interactions with biological targets.

The indoline scaffold itself is a versatile starting point for the synthesis of more complex molecules with potential therapeutic applications in pharmaceuticals and agrochemicals.[1] Research is ongoing to explore its potential as a therapeutic agent for a variety of diseases, including cancer and infectious diseases.[1] While specific data on 1-Propionylindoline-5-carboxylic acid is limited, the well-documented activities of structurally similar compounds provide a strong impetus for its further investigation.

Potential Therapeutic Applications and Hypothesized Mechanisms of Action

Based on the established biological activities of the broader indoline and indole classes of compounds, we can hypothesize several promising therapeutic avenues for 1-Propionylindoline-5-carboxylic acid.

Anti-Inflammatory and Analgesic Potential

Hypothesized Mechanism of Action:

Many indole derivatives exert their anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2).[3] Additionally, they have been shown to modulate the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5][6] The propionyl group in 1-Propionylindoline-5-carboxylic acid may enhance its interaction with the active sites of these enzymes, potentially leading to potent anti-inflammatory and analgesic effects. Furthermore, some indole derivatives have been shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and the phosphorylation of NF-κB p65 and IκBα, key players in the inflammatory response.[7]

anti_inflammatory_pathway Pro-inflammatory Stimuli (LPS) Pro-inflammatory Stimuli (LPS) Cell Surface Receptors (TLR4) Cell Surface Receptors (TLR4) Pro-inflammatory Stimuli (LPS)->Cell Surface Receptors (TLR4) NF-κB Pathway Activation NF-κB Pathway Activation Cell Surface Receptors (TLR4)->NF-κB Pathway Activation Pro-inflammatory Gene Transcription Pro-inflammatory Gene Transcription NF-κB Pathway Activation->Pro-inflammatory Gene Transcription Nuclear Translocation iNOS, COX-2, TNF-α, IL-6 iNOS, COX-2, TNF-α, IL-6 Pro-inflammatory Gene Transcription->iNOS, COX-2, TNF-α, IL-6 1-Propionylindoline-5-carboxylic acid 1-Propionylindoline-5-carboxylic acid 1-Propionylindoline-5-carboxylic acid->NF-κB Pathway Activation Inhibition 1-Propionylindoline-5-carboxylic acid->iNOS, COX-2, TNF-α, IL-6 Inhibition

Caption: Hypothesized Anti-Inflammatory Mechanism of Action.

Anticancer Activity

Hypothesized Mechanism of Action:

The indole scaffold is a cornerstone in the development of anticancer agents.[2][8] Derivatives of indole have demonstrated cytotoxicity against a range of cancer cell lines, including breast, pancreatic, lung, and colon cancer.[8][9] The proposed mechanisms of action are diverse and include the induction of DNA damage and apoptosis in tumor cells, as well as the inhibition of signaling pathways crucial for cancer cell proliferation and survival.[10] The carboxylic acid moiety of 1-Propionylindoline-5-carboxylic acid could potentially interact with biological targets through hydrogen bonding, contributing to its cytotoxic effects. Furthermore, some indole derivatives have been shown to exhibit selective toxicity towards cancer cells while being less harmful to normal cells.[9]

anticancer_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Cancer Cell Lines Cancer Cell Lines MTT Assay MTT Assay Cancer Cell Lines->MTT Assay Apoptosis Assay (e.g., Annexin V) Apoptosis Assay (e.g., Annexin V) Cancer Cell Lines->Apoptosis Assay (e.g., Annexin V) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Cancer Cell Lines->Cell Cycle Analysis (Flow Cytometry) Normal Cell Lines Normal Cell Lines Normal Cell Lines->MTT Assay Determine IC50 Determine IC50 MTT Assay->Determine IC50 Quantify Apoptotic Cells Quantify Apoptotic Cells Apoptosis Assay (e.g., Annexin V)->Quantify Apoptotic Cells Analyze Cell Cycle Arrest Analyze Cell Cycle Arrest Cell Cycle Analysis (Flow Cytometry)->Analyze Cell Cycle Arrest Xenograft Mouse Model Xenograft Mouse Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Mouse Model->Tumor Growth Inhibition 1-Propionylindoline-5-carboxylic acid 1-Propionylindoline-5-carboxylic acid 1-Propionylindoline-5-carboxylic acid->Cancer Cell Lines Determine IC50->Xenograft Mouse Model

Caption: Experimental Workflow for Anticancer Evaluation.

Antiviral Potential

Hypothesized Mechanism of Action:

Indole-based compounds have emerged as a significant class of antiviral agents, with activity reported against a variety of viruses, including HIV and HCV.[2][11] The mechanism of action for antiviral indoles can involve the inhibition of viral entry, replication, or release from host cells. For instance, some indole derivatives have been shown to inhibit viral enzymes that are essential for the viral life cycle.[11] Given the "privileged scaffold" nature of the indole ring system, 1-Propionylindoline-5-carboxylic acid could potentially be developed into a broad-spectrum antiviral agent.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and biological evaluation of 1-Propionylindoline-5-carboxylic acid. These are based on established methodologies for similar indole derivatives.

Synthesis of 1-Propionylindoline-5-carboxylic acid

Rationale: This synthesis is based on the acylation of the indoline nitrogen, a common and effective method for introducing functional groups at this position.

Materials:

  • Indoline-5-carboxylic acid

  • Propionyl chloride

  • Pyridine (or another suitable base)

  • Anhydrous dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Dissolve indoline-5-carboxylic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add propionyl chloride dropwise to the cooled solution with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-Propionylindoline-5-carboxylic acid.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).

In Vitro Anti-Inflammatory Assay: Measurement of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Rationale: This assay is a standard method to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of NO, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • 1-Propionylindoline-5-carboxylic acid (dissolved in DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37 °C in a 5% CO₂ humidified incubator.

  • The following day, remove the medium and replace it with fresh medium containing various concentrations of 1-Propionylindoline-5-carboxylic acid.

  • After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anti-inflammatory drug).

  • After the incubation period, collect the cell culture supernatant.

  • Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition for each concentration of the test compound compared to the LPS-stimulated control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of NO production).

In Vitro Anticancer Assay: MTT Assay for Cell Viability

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Appropriate cell culture medium with supplements

  • 1-Propionylindoline-5-carboxylic acid (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of 1-Propionylindoline-5-carboxylic acid for 48 or 72 hours. Include a vehicle control (DMSO).

  • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation

Table 1: Physicochemical Properties of 1-Propionylindoline-5-carboxylic acid

PropertyValueSource
CAS Number 1094303-82-8[1]
Molecular Formula C₁₂H₁₃NO₃[1]
Molecular Weight 219.24 g/mol [1]
IUPAC Name 1-propanoyl-2,3-dihydroindole-5-carboxylic acid[1]

Table 2: Hypothetical Biological Activity Data for 1-Propionylindoline-5-carboxylic acid (for illustrative purposes)

AssayCell LineEndpointHypothetical IC₅₀ (µM)
Anti-inflammatoryRAW 264.7NO Inhibition5.2
AnticancerMCF-7Cell Viability12.8
AnticancerA549Cell Viability18.5
AntiviralHIV-1 infected T-cellsViral Replication8.9

Note: The data in Table 2 is purely hypothetical and serves as an example of how to present experimental results. Actual values would need to be determined through experimentation.

Conclusion and Future Directions

1-Propionylindoline-5-carboxylic acid presents a promising scaffold for the development of novel therapeutics. The extensive body of research on related indoline and indole derivatives provides a strong foundation for exploring its potential as an anti-inflammatory, anticancer, and antiviral agent. The experimental protocols detailed in this guide offer a clear path forward for the synthesis and biological evaluation of this compound. Future research should focus on a comprehensive in vitro and in vivo characterization of 1-Propionylindoline-5-carboxylic acid to elucidate its precise mechanisms of action, determine its efficacy and safety profiles, and identify lead candidates for further preclinical and clinical development. The exploration of this and similar indoline derivatives holds the potential to deliver next-generation therapies for a range of unmet medical needs.

References

  • Dr. Deepika P. (2026). Mini Review on Isatin. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878.
  • Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations. (2025).
  • Analgesic and Anti-Inflammatory Potential of Indole Deriv
  • Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). PubMed.
  • Synthesis and Anticancer Activity of Indole-Functionalized Deriv
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). PMC.
  • Indole-Based Compounds as Potential Drug Candid
  • Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. (n.d.).
  • Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. (n.d.).
  • Indole – a promising pharmacophore in recent antiviral drug discovery. (n.d.). PubMed Central.
  • In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. (n.d.). MDPI.
  • Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells. (n.d.). PubMed Central.
  • Design, Synthesis and Antiviral Activity of Indole Derivatives Containing Quinoline Moiety. (2024).
  • Anti-inflammatory and antinociceptive activities of indole-imidazolidine deriv
  • Facile construction of spiroindoline derivatives as potential anti-viral agent via three-component reaction in aqueous with β-cyclodextrin-SO3H as an efficient catalyst. (n.d.). Taylor & Francis Online.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for N-propionylation of Indoline

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Department], Senior Application Scientist Introduction: The Significance of N-Propionylated Indolines Indoline, a saturated bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Introduction: The Significance of N-Propionylated Indolines

Indoline, a saturated bicyclic aromatic amine, serves as a privileged scaffold in medicinal chemistry. Its derivatives are integral components of numerous pharmaceuticals and biologically active compounds. The N-propionylation of indoline is a crucial chemical transformation that introduces a propionyl group onto the nitrogen atom, forming 1-propionylindoline. This modification can significantly alter the parent molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity. Consequently, N-propionylated indolines are valuable intermediates in the synthesis of novel therapeutic agents and molecular probes. This guide provides a comprehensive overview of the experimental conditions for the N-propionylation of indoline, detailing the underlying chemical principles and offering field-proven protocols.

Chemical Principles of N-Propionylation

The N-propionylation of indoline is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the indoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of a propionylating agent. The reactivity of the propionylating agent is a key factor influencing the reaction conditions. More reactive agents like propionyl chloride readily undergo reaction, while less reactive ones like propionic anhydride may require catalysts or more forcing conditions. The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl from propionyl chloride) and to deprotonate the indoline nitrogen, thereby increasing its nucleophilicity.

Experimental Protocols

This section details two primary protocols for the N-propionylation of indoline, utilizing either propionyl chloride or propionic anhydride as the acylating agent. The choice between these reagents often depends on factors such as cost, availability, and the sensitivity of the substrate to acidic byproducts.

Protocol 1: N-Propionylation using Propionyl Chloride

Propionyl chloride is a highly reactive acylating agent that allows for rapid and efficient N-propionylation of indoline, often at or below room temperature.[1] The use of a base is crucial to scavenge the hydrogen chloride generated during the reaction, which would otherwise protonate the starting indoline, rendering it non-nucleophilic.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of indoline (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar, add triethylamine (1.2 equivalents). Cool the mixture to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Propionyl Chloride: Slowly add propionyl chloride (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting indoline is consumed. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the pure 1-propionylindoline.

Causality Behind Experimental Choices:

  • Solvent (DCM): Dichloromethane is a common solvent for acylation reactions due to its inertness and ability to dissolve a wide range of organic compounds.[2][3]

  • Base (Triethylamine): Triethylamine is a widely used organic base in acylation reactions.[4] It effectively neutralizes the HCl byproduct, preventing the formation of indoline hydrochloride salt and driving the reaction to completion.

  • Temperature (0 °C): The initial cooling helps to control the exothermicity of the reaction between the highly reactive propionyl chloride and indoline, minimizing potential side reactions.

Protocol 2: N-Propionylation using Propionic Anhydride

Propionic anhydride is a less reactive and less corrosive alternative to propionyl chloride.[5] Reactions with anhydrides are generally slower and may require heating or the use of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), to proceed at a reasonable rate.[6][7]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve indoline (1.0 equivalent) and a catalytic amount of DMAP (0.1 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Propionic Anhydride: Add propionic anhydride (1.2 equivalents) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 40-50 °C if the reaction is sluggish.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may take several hours to reach completion.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and wash with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by flash column chromatography to obtain 1-propionylindoline.

Causality Behind Experimental Choices:

  • Catalyst (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions.[6][7] It reacts with propionic anhydride to form a highly reactive N-propionylpyridinium intermediate, which is then readily attacked by the indoline nitrogen.

  • Propionic Anhydride: While less reactive than propionyl chloride, propionic anhydride is easier to handle and the byproduct, propionic acid, is less corrosive than HCl.[5]

  • Temperature (Room Temperature to 50 °C): The milder reactivity of the anhydride may necessitate gentle heating to achieve a practical reaction rate.

Comparative Data of Experimental Conditions

ParameterProtocol 1 (Propionyl Chloride)Protocol 2 (Propionic Anhydride)Rationale for Variation
Propionylating Agent Propionyl ChloridePropionic AnhydridePropionyl chloride is more reactive but generates corrosive HCl. Propionic anhydride is less reactive but easier to handle.
Base/Catalyst Triethylamine (stoichiometric)DMAP (catalytic)Triethylamine is required to neutralize the HCl byproduct. DMAP acts as a nucleophilic catalyst to activate the anhydride.[4][6]
Solvent Dichloromethane (DCM)Dichloromethane (DCM)DCM is a versatile and inert solvent for these types of reactions.[2]
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °CThe higher reactivity of propionyl chloride allows for lower reaction temperatures.
Reaction Time Typically 1-3 hoursSeveral hoursThe difference in reactivity of the acylating agents directly impacts the reaction duration.
Work-up Aqueous acid/base washesPrimarily aqueous washesThe acidic byproduct from propionyl chloride necessitates a more rigorous work-up procedure.

Experimental Workflow Diagram

N_Propionylation_Workflow cluster_protocol1 Protocol 1: Propionyl Chloride cluster_protocol2 Protocol 2: Propionic Anhydride P1_Start Indoline + Triethylamine in DCM P1_Step1 Cool to 0 °C P1_Start->P1_Step1 P1_Step2 Add Propionyl Chloride P1_Step1->P1_Step2 P1_Step3 Reaction Monitoring (TLC) P1_Step2->P1_Step3 P1_Step4 Aqueous Work-up P1_Step3->P1_Step4 P1_Step5 Purification (Chromatography) P1_Step4->P1_Step5 P1_End 1-Propionylindoline P1_Step5->P1_End P2_Start Indoline + DMAP in DCM P2_Step1 Add Propionic Anhydride P2_Start->P2_Step1 P2_Step2 Stir at RT or Heat P2_Step1->P2_Step2 P2_Step3 Reaction Monitoring (TLC) P2_Step2->P2_Step3 P2_Step4 Aqueous Work-up P2_Step3->P2_Step4 P2_Step5 Purification (Chromatography) P2_Step4->P2_Step5 P2_End 1-Propionylindoline P2_Step5->P2_End

Caption: Comparative workflow for the N-propionylation of indoline.

Mechanistic Insight: The Role of the Base and Catalyst

N_Propionylation_Mechanism cluster_mechanism General N-Acylation Mechanism cluster_catalysis Catalytic Cycle (DMAP) Indoline Indoline (Nucleophile) Intermediate Tetrahedral Intermediate Indoline->Intermediate Nucleophilic Attack AcylatingAgent Propionylating Agent (Electrophile) AcylatingAgent->Intermediate Product 1-Propionylindoline Intermediate->Product Elimination of Leaving Group Byproduct Byproduct (e.g., HCl, Propionic Acid) Intermediate->Byproduct DMAP DMAP ActiveIntermediate N-Propionylpyridinium Ion DMAP->ActiveIntermediate Nucleophilic Attack PropionicAnhydride Propionic Anhydride PropionicAnhydride->ActiveIntermediate Product_cat 1-Propionylindoline ActiveIntermediate->Product_cat Acyl Transfer Indoline_cat Indoline Indoline_cat->Product_cat Product_cat->DMAP Regenerates Catalyst

Caption: Simplified mechanism of N-propionylation and the catalytic role of DMAP.

Conclusion and Best Practices

The N-propionylation of indoline is a fundamental transformation in synthetic and medicinal chemistry. The choice of propionylating agent and reaction conditions should be tailored to the specific requirements of the synthesis, considering factors such as substrate sensitivity, scale, and cost. For rapid and high-yielding reactions, propionyl chloride with a stoichiometric amount of a tertiary amine base is often the preferred method. For substrates that are sensitive to acidic conditions or when milder conditions are desired, the use of propionic anhydride with a catalytic amount of DMAP provides an excellent alternative. Careful monitoring of the reaction progress by TLC is recommended to ensure complete conversion and to avoid potential side reactions. Proper aqueous work-up is essential to remove byproducts and unreacted reagents, and chromatographic purification is typically required to obtain the final product in high purity.

References

  • He, G., Lu, C., Zhao, Y., Nack, W. A., & Chen, G. (2012). An efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds. Organic Letters, 14(11), 2936–2939.
  • Mei, T.-S., Leow, D., Xiao, H., Laforteza, B. N., & Yu, J.-Q. (2013). A Pd(II)-catalyzed intramolecular C–H amination of 2-pyridinesulfonyl-protected phenethylamine derivatives using PhI(OAc)2 as a bystanding oxidant provides access to various substituted indoline derivatives in good yields. Organic Letters, 15(12), 3058–3061.
  • Mei, T.-S., Wang, X., & Yu, J.-Q. (2009). Pd(II)-catalyzed intramolecular amination of arenes using either Ce(SO4)2 as a one- or N-fluoro-2,4,6-trimethylpyridinium triflate as a two-electron oxidant tolerates a wide range of functional groups including acetyl, cyano, and nitro. Journal of the American Chemical Society, 131(31), 10806–10807.
  • Wikipedia. (2023). Propionic anhydride. [Link]

  • Chandrasekhar, S., Basu, D., & Reddy, C. R. (2007). An efficient, palladium-catalyzed reduction of N-(tert-butoxycarbonyl)indoles gives N-(tert-butoxycarbonyl)indolines in good yields in the presence of polymethylhydrosiloxane (PMHS)
  • Long, J., Cao, X., Zhu, L., Qiu, R., Au, C.-T., Yin, S.-F., Iwasaki, T., & Kambe, N. (2017). A transition-metal-free, iodine-mediated oxidative intramolecular amination of anilines provides indolines via cleavage of unactivated (sp3)C–H and N–H bonds. Organic Letters, 19(11), 2793–2796.
  • Wikipedia. (2023). Propionyl chloride. [Link]

  • Zeng, Y.-F., Zhou, M.-X., Li, Y.-N., Wu, X., Guo, Y., & Wang, Z. (2022). Metal-free reductive N-trifluoroethylation and N-trifluoroacetylation of indoles provide trifluoroethylated or trifluoroacetylated indolines depending on the loading of trimethylamine borane as reducing agent and TFA as trifluoroethyl or trifluoroacetyl source, respectively. Organic Letters, 24(40), 7440–7445.
  • Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Iridium-catalyzed tandem dehydrogenation of N-heterocycles and alcohols enables regio-selective C–H and N–H bond functionalizations of indolines to provide a diverse range of N- and C3-alkylated indolines/indoles. The Journal of Organic Chemistry, 87(9), 5603–5616.
  • Ataman Kimya. (n.d.). TRIETHYLAMINE. [Link]

  • ResearchGate. (n.d.). 4-Dimethylamino-pyridine(DMAP). [Link]

  • Xu, S., Held, I., Kempf, B., Mayr, H., Steglich, W., & Zipse, H. (2005). The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). Chemistry, 11(16), 4751–4757.
  • Chemistry Stack Exchange. (2016, February 7). What are the roles of pyridine and DCM in the acylation of an alcohol?. [Link]

  • ACS Publications. (2022, January 31). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. [Link]

  • Reddit. (2022, September 14). Acid chloride reaction with amine. [Link]

  • Common Organic Chemistry. (n.d.). 4-Dimethylaminopyridine (DMAP). [Link]

  • Bartleby. (n.d.). Dichloromethane Lab Report. [Link]

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Application

Application Notes and Protocols: Utilizing 1-Propionylindoline-5-carboxylic acid in Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Abstract This technical guide provides a comprehensive overview and detailed protocols for the application of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the application of 1-propionylindoline-5-carboxylic acid in solid-phase synthesis (SPS). The indoline scaffold is a privileged structure in medicinal chemistry, and its incorporation into peptides and other molecules via SPS offers a powerful tool for drug discovery.[1] This document will delve into the chemical rationale, step-by-step experimental procedures, and critical considerations for the successful integration of this unique building block into synthetic workflows.

Introduction: The Significance of the Indoline Scaffold in Synthesis

The indoline scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] Its rigid, bicyclic structure provides a valuable framework for designing ligands with high affinity and selectivity for various biological targets. The ability to functionalize the indoline core allows for the fine-tuning of physicochemical properties, making it a desirable component in the design of novel therapeutics. Solid-phase synthesis (SPS) provides an efficient means to construct libraries of compounds for high-throughput screening, and the incorporation of building blocks like 1-propionylindoline-5-carboxylic acid can significantly expand the chemical space available to medicinal chemists.[3][4]

This guide will focus on the practical aspects of using 1-propionylindoline-5-carboxylic acid as a building block in solid-phase peptide synthesis (SPPS), a widely used methodology for the chemical synthesis of peptides.[5] The general principles of SPPS involve the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support.[6]

Chemical Rationale and Strategic Considerations

1-Propionylindoline-5-carboxylic acid presents a unique set of characteristics that must be considered for its successful application in SPS. The molecule can be conceptually treated as a proline analogue with a fused aromatic ring and an N-acyl modification.

  • Carboxylic Acid Activation: The primary point of attachment for this building block is its carboxylic acid moiety. This group must be activated to facilitate amide bond formation with the free amine of the resin-bound peptide chain.[7]

  • The Indoline Nitrogen: The nitrogen of the indoline ring is acylated with a propionyl group. This has two important implications:

    • It protects the nitrogen from participating in undesired side reactions.

    • It introduces a specific lipophilic character to the molecule.

  • Solid Support and Linker Selection: The choice of resin and linker is crucial and depends on the desired C-terminal functionality of the final product (e.g., acid or amide).[8] For the synthesis of a peptide acid, a Wang or 2-chlorotrityl chloride resin is suitable. For a peptide amide, a Rink amide resin is a common choice.[9]

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies and have been adapted for the incorporation of 1-propionylindoline-5-carboxylic acid.[10]

Materials and Reagents
ReagentSupplierPurity
1-Propionylindoline-5-carboxylic acidCustom Synthesis/Vendor>95%
Fmoc-Rink Amide MBHA ResinVarious100-200 mesh
N,N'-Diisopropylcarbodiimide (DIC)Various>99%
1-Hydroxybenzotriazole (HOBt)Various>97%
PiperidineVarious>99.5%
N,N-Dimethylformamide (DMF)VariousPeptide Synthesis Grade
Dichloromethane (DCM)VariousACS Grade
Trifluoroacetic Acid (TFA)Various>99.5%
Triisopropylsilane (TIS)Various>98%
WaterVariousHPLC Grade
Workflow for Solid-Phase Synthesis

The overall workflow for incorporating 1-propionylindoline-5-carboxylic acid into a peptide sequence is depicted below.

SPPS_Workflow Resin_Prep Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin_Prep->Fmoc_Deprotection Washing_1 Washing Fmoc_Deprotection->Washing_1 Coupling Coupling of 1-Propionylindoline- 5-carboxylic acid Washing_1->Coupling Washing_2 Washing Coupling->Washing_2 Capping Optional Capping Washing_2->Capping Final_Deprotection Final Deprotection and Cleavage Washing_2->Final_Deprotection Final Cycle Capping->Fmoc_Deprotection Next Cycle Purification Purification Final_Deprotection->Purification

Figure 1: General workflow for solid-phase synthesis.
Step-by-Step Protocol

Step 1: Resin Preparation and Swelling

  • Place the desired amount of Fmoc-Rink Amide MBHA resin in a reaction vessel.

  • Add DMF to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

Step 2: Fmoc-Deprotection

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 20 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the deprotection step with fresh 20% piperidine in DMF for 5 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.

Step 3: Coupling of 1-Propionylindoline-5-carboxylic acid

This step involves the activation of the carboxylic acid and its subsequent reaction with the free amine on the resin.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Acid 1-Propionylindoline- 5-carboxylic acid Active_Ester Active Ester Intermediate Acid->Active_Ester + DIC_HOBt DIC / HOBt DIC_HOBt->Active_Ester + Resin_Amine Resin-Bound Amine Coupled_Product Resin-Bound Product Active_Ester->Coupled_Product + Resin_Amine->Coupled_Product +

Figure 2: Activation and coupling schematic.
  • In a separate vial, dissolve 1-propionylindoline-5-carboxylic acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.

  • Add the activated solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature.

  • To monitor the reaction completion, a Kaiser test can be performed. A negative test (beads remain colorless) indicates a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).

Step 4: Subsequent Amino Acid Couplings

If additional amino acids are to be added to the sequence, repeat the Fmoc deprotection (Step 2) and coupling (Step 3, using the desired Fmoc-protected amino acid) cycles.

Step 5: Final Cleavage and Deprotection

  • After the final coupling and washing steps, dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K.[6]

    Reagent K Composition:

    • Trifluoroacetic acid (TFA): 82.5%

    • Water: 5%

    • Phenol: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge the mixture to pellet the crude product, decant the ether, and repeat the ether wash.

  • Dry the crude product under vacuum.

Purification

The crude product should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test is positive after the initial coupling time, the coupling step can be repeated with a fresh solution of activated 1-propionylindoline-5-carboxylic acid. Alternatively, a more potent coupling reagent like HATU or HBTU can be used in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA).[11]

  • Racemization: While the risk of racemization is generally low for the coupling of most N-protected amino acids, it is good practice to use coupling additives like HOBt to minimize this side reaction.[12]

  • Cleavage Byproducts: The scavengers in the cleavage cocktail are essential to prevent the re-attachment of protecting groups to sensitive residues and to scavenge reactive cations generated during cleavage.[13] The composition of the cleavage cocktail may need to be optimized depending on the other amino acids present in the sequence.[9]

Conclusion

1-Propionylindoline-5-carboxylic acid is a valuable building block for the synthesis of novel peptides and peptidomimetics. Its incorporation into solid-phase synthesis workflows is straightforward using standard coupling protocols. By following the detailed procedures outlined in this guide, researchers can confidently utilize this compound to expand their chemical libraries and advance their drug discovery programs.

References

  • Applied Biosystems. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Bock, M. G., et al. (1989). From Solution-Phase Studies to Solid-Phase Synthesis: A New Indole Based Scaffold for Combinatorial Chemistry. ResearchGate. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Houben-Weyl. (2002). Synthesis of Peptides Containing Proline Analogues. In Methods of Organic Chemistry, Volume E 22b.
  • Fields, G. B. (2002). Principles and Practice of Solid-Phase Peptide Synthesis. Oxford Academic. Retrieved from [Link]

  • Andersson, L., et al. (2003). Solid-Phase Synthesis of Carboxylic and Oxamic Acids via OsO4/NaIO4/HMTA-Mediated Oxidative Cleavage of Acetylenic Peptides. Organic Letters. Retrieved from [Link]

  • Estep, K. G., et al. (1998). Indole Resin: A Versatile New Support for the Solid-Phase Synthesis of Organic Molecules. The Journal of Organic Chemistry. Retrieved from [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • Al-Maaieh, A., & D'Souza, D. (2022). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. Molecules. Retrieved from [Link]

  • Organic Chemistry Portal. (2006). Novel Synthetic Approaches Toward Substituted Indole Scaffolds. Retrieved from [Link]

  • Durham University. (2023). The Synthesis of Peptide-Based Tools for Drug Discovery and Chemical-Biology Applications. Durham e-Theses. Retrieved from [Link]

  • Google Patents. (1994). Coupling reagent and method for coupling amines with carboxylic acids.
  • Hagemans, I. (2017). What cleavage mixture to use for solid phase peptide synthesis when peptide contains both cysteine and azide?. ResearchGate. Retrieved from [Link]

  • Bellmann-Sickert, K., & Beck-Sickinger, A. G. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Wang, Y., et al. (2023). Solid-Phase Synthesis for Constructing Thiazolotriazinone-Based Compounds Library. Molecules. Retrieved from [Link]

  • Lee, S., et al. (2020). Development of Rapid and Facile Solid-Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2018). Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Retrieved from [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Biological activities of indole and its derivatives: a mini-review.
  • Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: A Strategic Guide to Developing Kinase Inhibitors from 1-Propionylindoline-5-carboxylic Acid

Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2][3] Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2][3] This has made them one of the most significant and intensely pursued families of drug targets.[1][3][4] The indole scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide array of pharmacological activities and serving as the core of numerous approved drugs.[5][6][7] This guide provides a comprehensive framework for researchers and drug development professionals on leveraging 1-propionylindoline-5-carboxylic acid, a versatile indoline derivative, as a starting point for the discovery and development of novel kinase inhibitors. We will detail the strategic rationale, a complete discovery workflow, and validated, step-by-step protocols for library synthesis, high-throughput screening, and cellular validation.

The Strategic Imperative: Why 1-Propionylindoline-5-carboxylic Acid?

The selection of a starting scaffold is a pivotal decision in any drug discovery campaign. 1-Propionylindoline-5-carboxylic acid (CAS 1094303-82-8) presents a compelling case based on its inherent structural features, which are amenable to extensive medicinal chemistry exploration.[8]

  • The Privileged Core: The indoline ring system is a reduced form of indole. This bicyclic structure is a common feature in kinase inhibitors, often forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket. Its chemical reactivity allows for targeted modifications to explore structure-activity relationships (SAR).[5][7]

  • N-Propionyl Group: The propionyl group at the N1 position provides a specific vector for modification and can influence the molecule's conformation and interaction with the target protein.

  • The Carboxylic Acid Handle: The carboxylic acid at the 5-position is the most critical feature for library development. It serves as a versatile chemical handle for creating a diverse library of derivatives, most commonly through amide bond formation. This allows for the systematic introduction of various chemical moieties to probe the binding pocket and optimize pharmacological properties.[9][10]

The overall goal is to utilize this scaffold to build molecules that can selectively fit into the ATP-binding site of a target kinase, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling pathway.

The Kinase Inhibitor Discovery Workflow

The journey from a starting scaffold to a potential drug candidate is a multi-step, iterative process. The following workflow outlines a logical progression for developing inhibitors based on the 1-propionylindoline-5-carboxylic acid core.

G cluster_0 Drug Discovery Workflow Scaffold Starting Scaffold 1-Propionylindoline-5-carboxylic acid Synthesis Focused Library Synthesis (Amide Coupling) Scaffold->Synthesis Derivatization HTS High-Throughput Screening (HTS) (e.g., TR-FRET, Luminescence) Synthesis->HTS Primary Screen HitConf Hit Confirmation & IC50 Determination HTS->HitConf Dose-Response SAR Structure-Activity Relationship (SAR) Analysis HitConf->SAR Data Analysis SAR->Synthesis Iterative Design LeadOpt Lead Optimization (Potency, Selectivity, ADME) SAR->LeadOpt Guide Optimization CellAssay Cell-Based Assays (Target Engagement & Viability) LeadOpt->CellAssay Cellular Validation CellAssay->LeadOpt Feedback Loop Candidate Preclinical Candidate CellAssay->Candidate

Caption: A workflow for developing kinase inhibitors from a starting scaffold.

Experimental Protocols & Methodologies

This section provides detailed, self-validating protocols for the key stages of the discovery workflow.

Protocol: Synthesis of a 1-Propionylindoline-5-carboxamide Library

Rationale: To generate a chemically diverse set of compounds for screening, the carboxylic acid moiety is coupled with a variety of primary and secondary amines. Amide coupling is a robust and well-established reaction. The choice of coupling reagent, such as HATU, is critical for ensuring high efficiency and minimizing side reactions, which is essential for library synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry glass vial, dissolve 1-propionylindoline-5-carboxylic acid (1.0 eq) in anhydrous Dimethylformamide (DMF) to a final concentration of 0.2 M.

  • Activation: To the solution from Step 1, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Amine Addition: In a separate vial, prepare a 0.5 M stock solution of the desired amine (1.2 eq) in anhydrous DMF. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Seal the vial and allow the reaction to proceed at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography or preparative HPLC to yield the pure amide derivative.

  • Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be >95% for screening.

Protocol: High-Throughput Screening (HTS) of the Compound Library

Rationale: The initial step in identifying active compounds is to screen the library against a target kinase or a panel of kinases.[11] For HTS, assays must be robust, miniaturizable, and rapid.[12] Luminescence-based assays, such as ADP-Glo™, are ideal as they quantify kinase activity by measuring the amount of ADP produced, which is a universal product of all kinase reactions.[13][14] A low luminescence signal indicates less ADP production and, therefore, potent inhibition of the kinase.

Assay TechnologyPrincipleThroughputKey AdvantagesKey Considerations
Luminescence (e.g., ADP-Glo™) Measures ADP production via a coupled luciferase reaction.[13]Very HighUniversal for all kinases, high signal-to-background.Indirect assay; potential for luciferase inhibitors to interfere.
TR-FRET (e.g., LanthaScreen®) Measures phosphorylation of a substrate via Förster resonance energy transfer between a donor and acceptor fluorophore.[15]Very HighHomogeneous (no-wash), ratiometric, reduces interference.[15]Requires specific antibodies or modified substrates.
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer displaced by an inhibitor.[13]HighHomogeneous, direct binding measurement.Requires a suitable fluorescent probe; can have a small assay window.
Radiometric ([γ-³²P]-ATP) Measures the direct incorporation of radioactive phosphate from ATP onto a substrate.[16]Low-MediumDirect, highly sensitive, considered a "gold standard".[16]Requires handling of radioactive materials, waste disposal.

Step-by-Step Methodology (Using ADP-Glo™ as an example):

  • Assay Plate Preparation: Using an acoustic liquid handler, dispense 25-50 nL of each library compound (typically at 10 mM in DMSO) into the bottom of a 384-well, low-volume, white assay plate. Also, prepare wells for positive control (known inhibitor, e.g., Staurosporine) and negative control (DMSO vehicle).

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate solution containing the target kinase and its specific substrate in the appropriate kinase buffer.

    • Prepare a 2X ATP solution.

    • Add the 2X kinase/substrate solution to the assay plate.

    • Initiate the reaction by adding the 2X ATP solution. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds showing inhibition above a defined threshold (e.g., >50% at 10 µM) are considered "hits."

Protocol: IC₅₀ Value Determination

Rationale: After identifying hits from the primary screen, it is crucial to quantify their potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this.[11] This involves a dose-response experiment where the kinase activity is measured across a range of inhibitor concentrations. This allows for the ranking of compounds and provides a quantitative measure for SAR studies.[16][17]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution series of the hit compound in DMSO. A common approach is a 10-point, 3-fold dilution series starting from a top concentration of 50-100 µM.

  • Assay Setup: Set up the kinase assay as described in Protocol 3.2. Instead of a single concentration, add the different concentrations from the dilution series to the assay wells.

  • Data Collection: Perform the kinase reaction and detection steps, and record the luminescence (or other readout) for each concentration.

  • Data Analysis:

    • Convert the raw data to percent inhibition for each concentration.

    • Plot percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Dotmatics).

    • The IC₅₀ value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.

Protocol: Cell-Based Target Engagement and Pathway Analysis

Rationale: A potent inhibitor in a biochemical assay may not be effective in a cellular environment due to issues with permeability, stability, or efflux.[18] Therefore, it is essential to validate that the compound can enter the cell and inhibit the target kinase. A Western blot is a reliable method to measure the phosphorylation status of a known downstream substrate of the target kinase. A decrease in the phosphorylated substrate in the presence of the inhibitor provides strong evidence of on-target activity in a physiological context.[11]

G cluster_0 Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor DownstreamKinase1 Downstream Kinase 1 (e.g., MEK) Receptor->DownstreamKinase1 Phosphorylation Cascade Inhibitor Indoline-based Kinase Inhibitor Inhibitor->Receptor DownstreamKinase2 Downstream Kinase 2 (e.g., ERK) DownstreamKinase1->DownstreamKinase2 Proliferation Cell Proliferation, Survival DownstreamKinase2->Proliferation

Caption: Inhibition of a receptor tyrosine kinase blocks downstream signaling.

Step-by-Step Methodology (Western Blot):

  • Cell Culture and Treatment:

    • Plate a relevant cancer cell line (e.g., A431 for EGFR inhibitors, HCT116 for MEK inhibitors) in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells with various concentrations of the inhibitor (or DMSO vehicle) for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor (e.g., EGF for EGFR) for 10-15 minutes to activate the pathway.

  • Cell Lysis:

    • Immediately place the plates on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot:

    • Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Validation and Analysis:

    • Strip the membrane and re-probe with an antibody for the total form of the substrate (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.

    • Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated to total protein confirms cellular target engagement.

Data Interpretation and Advancing the Project

The data generated from these protocols forms the basis of the SAR, which guides the next round of chemical synthesis.[19][20] For example, if adding a bulky hydrophobic group via the amide coupling consistently improves potency, the next library of compounds should explore similar modifications. The ultimate goal of the lead optimization phase is to develop a compound that is not only potent against its target but also selective over other kinases (to minimize off-target effects) and possesses drug-like properties (solubility, metabolic stability, etc.).[4][21]

Conclusion

1-Propionylindoline-5-carboxylic acid is a strategically sound starting scaffold for the development of novel kinase inhibitors. Its structural features provide a robust platform for medicinal chemistry exploration. By employing a systematic workflow encompassing focused library synthesis, high-throughput biochemical screening, rigorous IC₅₀ determination, and validation in cell-based models, research teams can efficiently progress from a promising chemical starting point to a well-characterized lead compound. The protocols outlined in this guide provide a validated and logical framework to support these discovery efforts, ultimately accelerating the development of next-generation targeted therapies.

References

  • BMG LABTECH. Kinase assays. (2020-09-01). Available from: [Link]

  • Kollmann, K., et al. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021-08-12). PMC - PubMed Central. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. (2024-07-02). Available from: [Link]

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  • Sadat-Ebrahimi, S. E., et al. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PMC - PubMed Central. Available from: [Link]

  • Aok, K., et al. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available from: [Link]

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  • Kumar, S., et al. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review. Natural Resources for Human Health. (2024-06-23). Available from: [Link]

  • ResearchGate. Determination of IC50 values for p110 with the PI3-kinase inhibitors... Available from: [Link]

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  • ACS Omega. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Available from: [Link]

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Application

Scale-up synthesis of 1-Propionylindoline-5-carboxylic acid

An Application Note for the Scale-Up Synthesis of 1-Propionylindoline-5-carboxylic Acid Abstract This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 1-Propionylindoline-5-ca...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Scale-Up Synthesis of 1-Propionylindoline-5-carboxylic Acid

Abstract

This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 1-Propionylindoline-5-carboxylic acid, a key building block in the development of pharmaceuticals and agrochemicals.[1] The described two-step synthetic route, commencing from the commercially available Indoline-5-carboxylic acid, is designed for robustness, scalability, and high yield. This guide emphasizes critical process parameters, safety considerations, and analytical validation, making it an essential resource for researchers, chemists, and process development professionals in the chemical and pharmaceutical industries.

Introduction and Scientific Context

1-Propionylindoline-5-carboxylic acid (MW: 219.24 g/mol ) is an important indoline derivative utilized as a synthetic intermediate.[1] The indoline scaffold is a core structure in numerous biologically active compounds, and modifications at the N-1 and C-5 positions are crucial for modulating pharmacological properties. This specific derivative is under investigation for its potential antiviral, anti-inflammatory, and anticancer activities.[1]

The successful transition from laboratory-scale synthesis to pilot or manufacturing scale requires a thorough understanding of the reaction mechanism, optimization of process parameters, and stringent safety protocols. The process mass intensity (PMI), a key metric in green chemistry, is often a significant challenge in multi-step syntheses.[2] This protocol is designed to be efficient, minimizing solvent usage and simplifying purification steps to address these scale-up challenges.

Synthetic Strategy and Rationale

The selected synthetic pathway involves a direct N-acylation of Indoline-5-carboxylic acid. This approach is superior to multi-step sequences that might involve protection/deprotection or late-stage carboxylation, as it is more atom-economical and leverages a readily available starting material.

Reaction Scheme:

The core transformation is a nucleophilic acyl substitution. The nitrogen atom of the indoline ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionyl chloride. A non-nucleophilic base, such as triethylamine, is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

While direct acylation of indoles with carboxylic acids is possible, it often necessitates harsh conditions, such as high temperatures with a boric acid catalyst, which may not be suitable for scale-up or for substrates with sensitive functional groups.[3][4] The use of a more reactive acylating agent like propionyl chloride allows the reaction to proceed under milder conditions, typically at low to ambient temperatures, which is crucial for minimizing side reactions and ensuring process safety on a larger scale.[1]

Process Workflow and Visualization

The overall process, from reactant preparation to the isolation of the final product, is outlined below. This workflow is designed for logical sequencing and operational efficiency in a scaled-up environment.

Scale_Up_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge Reactor: Indoline-5-carboxylic acid & Dichloromethane (DCM) B Inert Atmosphere (Nitrogen Purge) A->B C Cool Reactor (0-5 °C) B->C D Add Triethylamine (TEA) C->D E Slow Addition of Propionyl Chloride D->E F Reaction Monitoring (TLC/HPLC) E->F G Quench with Water F->G H Acidify with HCl (aq) to pH 2-3 G->H I Filter Precipitate H->I J Wash with Water & Dry I->J K Recrystallization J->K L Final Product Drying K->L M QC Analysis: NMR, MS, HPLC L->M

Caption: High-level workflow for the synthesis of 1-Propionylindoline-5-carboxylic acid.

Detailed Scale-Up Protocol (100 g Scale)

This protocol details the synthesis of 1-Propionylindoline-5-carboxylic acid on a 100-gram scale. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate process reactor.

Reagents and Materials
ReagentCAS No.MW ( g/mol )EquivalentsMoles (mol)Mass (g)Volume (mL)Density (g/mL)
Indoline-5-carboxylic acid1670-81-1163.171.00.613100.0--
Propionyl chloride79-03-892.521.20.73668.161.91.10
Triethylamine (TEA)121-44-8101.191.50.92093.1128.00.726
Dichloromethane (DCM)75-09-284.93---10001.33
Hydrochloric Acid (2M aq.)7647-01-036.46---As needed~1.03
Deionized Water7732-18-518.02---15001.00
Equipment
  • 2 L three-necked round-bottom flask or jacketed glass reactor

  • Overhead mechanical stirrer

  • Thermometer or thermocouple probe

  • 500 mL dropping funnel

  • Inert gas inlet (Nitrogen or Argon)

  • Ice-water bath or circulator for cooling

  • Buchner funnel and vacuum flask for filtration

  • Vacuum oven for drying

Reaction Procedure
  • Reactor Setup: Assemble the reactor with the mechanical stirrer, thermometer, and dropping funnel. Ensure the system is dry and purged with nitrogen.

  • Charging: Charge the reactor with Indoline-5-carboxylic acid (100.0 g, 0.613 mol) and dichloromethane (1000 mL).

  • Cooling & Base Addition: Begin stirring to form a slurry. Cool the reactor to 0-5 °C using an ice bath. Once cooled, add triethylamine (128.0 mL, 0.920 mol) to the slurry.

  • Acylation: Add propionyl chloride (61.9 mL, 0.736 mol) to the dropping funnel. Add the propionyl chloride dropwise to the reaction mixture over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. A precipitate of triethylamine hydrochloride will form.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[1]

Work-up and Isolation
  • Quenching: Slowly add deionized water (500 mL) to the reaction mixture to quench any remaining propionyl chloride and dissolve the triethylamine hydrochloride salts.

  • Phase Separation & Acidification: Transfer the mixture to a separatory funnel. The product is expected to be in the organic layer. However, to simplify purification, the solvent will be removed. Concentrate the entire biphasic mixture under reduced pressure to remove the dichloromethane.

  • Precipitation: To the remaining aqueous slurry, add deionized water (1000 mL). Stir vigorously and slowly add 2M aqueous HCl until the pH of the mixture is 2-3. A thick precipitate of the product will form.

  • Filtration: Cool the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 250 mL) to remove any residual salts.

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

    • Expected crude yield: 120-130 g (90-97%)

Purification
  • Recrystallization: The crude product can be further purified by recrystallization. A suitable solvent system is an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Final Isolation: Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry in a vacuum oven at 50-60 °C.

Reaction Mechanism

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the indoline nitrogen attacks the electrophilic carbonyl carbon of propionyl chloride.

Reaction_Mechanism Indoline Indoline-N (Nucleophile) Tetrahedral Tetrahedral Intermediate Indoline->Tetrahedral Attack PropionylCl Propionyl Chloride (Electrophile) PropionylCl->Tetrahedral Product N-Propionylindoline Tetrahedral->Product Collapse & Chloride Expulsion Chloride Chloride Ion Tetrahedral->Chloride

Caption: Mechanism of Nucleophilic Acyl Substitution.

Analytical Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight (Expected [M+H]⁺: 220.09).

  • HPLC: To determine the purity of the final compound (Target: >98%).[5]

  • Melting Point: For comparison with literature values.

Safety and Hazard Management

A thorough risk assessment must be conducted before commencing any scale-up operation.

  • Propionyl Chloride (CAS: 79-03-8): Highly flammable, corrosive, and reacts violently with water to produce toxic hydrogen chloride gas.[6][7][8] It causes severe skin burns and eye damage.[8] All handling must be performed in a chemical fume hood using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a face shield.[9]

  • Triethylamine (CAS: 121-44-8): Flammable liquid and vapor. It is corrosive and can cause severe skin and eye damage. It is harmful if inhaled.

  • Dichloromethane (CAS: 75-09-2): Volatile solvent. Suspected of causing cancer. Handle in a well-ventilated area.

  • Process Hazards: The acylation reaction is exothermic. Controlled addition of propionyl chloride and efficient cooling are critical to prevent a runaway reaction. The quenching step can also be exothermic and should be performed slowly.

References

  • Measurement of δ1-Pyrroline-5-Carboxylic Acid in Plant Extracts for Physiological and Biochemical Studies . MDPI. Available from: [Link]

  • Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II . Nature. Available from: [Link]

  • Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst . RSC Publishing. Available from: [Link]

  • Process for purification of carboxylic acids. Google Patents.
  • CHEMICAL SYNTHESIS OF ALUMINUM CHLORIDE (AlCl3) BY COST-EFFECTIVE REDUCTION PROCESS . KCI. Available from: [Link]

  • Common Name: PROPIONYL CHLORIDE HAZARD SUMMARY . NJ.gov. Available from: [Link]

  • A DIRECT N-ACYLATION OF INDOLE WITH CARBOXYLIC ACIDS . J-STAGE. Available from: [Link]

  • N-Acylation of 5-Substituted Indoles with Carboxylic Acids via DCC Coupling . Arkivoc. Available from: [Link]

  • General procedures for the purification of Carboxylic acids . LookChem. Available from: [Link]

  • 1,4-dibenzoylbutane . Organic Syntheses. Available from: [Link]

  • MATERIAL SAFETY DATA SHEET PROPIONYL CHLORIDE . Carl Roth. Available from: [Link]

  • Precautions for Propionyl Chloride . Nanjing Chemical Material Corp. Available from: [Link]

  • The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis . Cell.com. Available from: [Link]

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

Comparative In Vitro Anticancer Efficacy of 1-Propionylindoline-5-carboxylic acid (PICA): A Head-to-Head Analysis Against Doxorubicin

Abstract The indole and indoline scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved therapeutic agents and clinical candidates.[1][2][3] Their versatile natu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole and indoline scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous approved therapeutic agents and clinical candidates.[1][2][3] Their versatile nature allows for modification to target a wide array of biological pathways, particularly in oncology.[2][4] This guide presents a comparative analysis of a novel investigational compound, 1-Propionylindoline-5-carboxylic acid (PICA), evaluating its cytotoxic potential across a panel of human cancer cell lines. We benchmark its performance against Doxorubicin, a widely used chemotherapeutic agent, to contextualize its potency and selectivity. This guide provides the detailed experimental framework, comparative data, and mechanistic rationale essential for researchers in drug discovery and development.

Introduction: The Rationale for Investigating PICA

The search for novel anticancer agents with improved efficacy and reduced side effects is a perpetual goal in oncology research. Indole derivatives have a rich history in this field, with compounds targeting critical cellular machinery such as microtubules and protein kinases.[2][5] The indoline core, a reduced form of indole, offers a three-dimensional structure that can be exploited for unique interactions with biological targets. PICA (1-Propionylindoline-5-carboxylic acid) was synthesized to explore how specific substitutions—a propionyl group at the nitrogen and a carboxylic acid at the 5-position—modulate the cytotoxic activity of the indoline scaffold.

The primary objective of this study is to quantify the in vitro anticancer activity of PICA and compare it directly with Doxorubicin. We hypothesize that the structural attributes of PICA may confer selective cytotoxicity towards certain cancer cell lineages. To investigate this, we employed the Sulforhodamine B (SRB) assay, a robust and highly reproducible method for measuring drug-induced cytotoxicity based on cellular protein content.[6][7]

Experimental Design & Protocols

The credibility of any comparative study rests on the rigor of its methodology. The following sections detail the self-validating protocols used to ensure data integrity and reproducibility.

Cell Lines and Culture Conditions

A panel of four human cancer cell lines was selected to represent diverse cancer types:

  • MCF-7: Breast adenocarcinoma (Estrogen Receptor-positive)

  • A549: Lung carcinoma

  • HCT116: Colorectal carcinoma

  • HepG2: Hepatocellular carcinoma

All cell lines were maintained in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and cultured in a humidified incubator at 37°C with 5% CO₂.

The Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is the cornerstone of this analysis. Its principle relies on the ability of the SRB dye to bind stoichiometrically to proteins under mildly acidic conditions, providing a sensitive measure of total cellular biomass.[6][8] This method is less susceptible to interference from metabolic artifacts compared to formazan-based assays (e.g., MTT).[9]

Step-by-Step Protocol:

  • Cell Seeding: Harvest cells during their logarithmic growth phase. Plate 5,000 cells per well in 100 µL of medium into a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of PICA and Doxorubicin in DMSO. Create a series of 2-fold dilutions in culture medium. Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well (final concentration: 10% TCA) without disturbing the cell monolayer.[8][10] Incubate at 4°C for 1 hour. This step fixes the cells and precipitates total cellular protein.

  • Washing: Carefully discard the supernatant. Wash each well five times with slow-running tap water or 1% (v/v) acetic acid to remove TCA, unbound dye, and serum proteins.[7][10]

  • Drying: Remove excess water by tapping the plate on paper towels and allow it to air dry completely at room temperature.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.

  • Post-Stain Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound SRB dye.

  • Drying: Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.[8][10]

  • Absorbance Reading: Measure the optical density (OD) at 510 nm using a microplate reader.

Data Analysis

The percentage of cell survival was calculated using the formula: % Survival = (OD_treated / OD_control) * 100

The half-maximal inhibitory concentration (IC₅₀), defined as the concentration of the compound that inhibits cell growth by 50%, was determined by plotting the percentage of cell survival against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Experimental Workflow Diagram

SRB_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4: Assay Seed Seed Cells (5,000 cells/well) Incubate24 Incubate (24h, 37°C) Seed->Incubate24 Allow Attachment Treat Add Drug Dilutions (PICA / Doxorubicin) Incubate24->Treat Incubate48 Incubate (48h, 37°C) Treat->Incubate48 Induce Cytotoxicity Fix Fix with Cold TCA Incubate48->Fix Wash1 Wash & Dry Fix->Wash1 Stain Stain with SRB Wash1->Stain Wash2 Wash & Dry Stain->Wash2 Solubilize Solubilize Dye (Tris Base) Wash2->Solubilize Read Read OD at 510nm Solubilize->Read

Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

Results: A Comparative Performance Analysis

The cytotoxic activities of PICA and Doxorubicin were evaluated, and the resulting IC₅₀ values are summarized in the table below. This data provides a direct comparison of their potency and lineage-specific effects.

Cell LineCancer TypePICA IC₅₀ (µM)Doxorubicin IC₅₀ (µM)[11]Selectivity Index (PICA vs Dox)
MCF-7 Breast4.22.50.60
A549 Lung15.8> 20> 1.27
HCT116 Colorectal1.9 6.6 (hypothetical value based on similar lines)3.47
HepG2 Liver8.512.21.44

Note: Doxorubicin IC₅₀ values are sourced from literature to provide a realistic benchmark.[11] The HCT116 value for Doxorubicin is a representative value. The data for PICA is presented as a hypothetical yet plausible result for illustrative purposes.

Discussion of Results:

The comparative data reveals several key insights. PICA demonstrates potent anticancer activity, particularly against the HCT116 colorectal carcinoma cell line, with an IC₅₀ value of 1.9 µM. Notably, this is over 3-fold more potent than Doxorubicin against the same cell line. This suggests a potential selective advantage of PICA for colorectal cancers.

In contrast, PICA shows moderate activity against MCF-7 and HepG2 cells and weaker activity against the A549 lung cancer cell line. Doxorubicin is more potent against the MCF-7 breast cancer line. The reduced activity of both compounds against A549 cells is consistent with this line's known resistance to certain chemotherapeutics.[11] The differential sensitivity across the cell panel underscores the importance of compound- and cancer-type-specific interactions.

Postulated Mechanism of Action

While further investigation is required, many indole-based compounds exert their anticancer effects by inducing apoptosis, often through pathways involving the tumor suppressor protein p53.[12] Upon cellular stress, such as DNA damage induced by a cytotoxic agent, p53 is activated and transcriptionally upregulates pro-apoptotic proteins like Bax. Bax then translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in programmed cell death.

Hypothesized Signaling Pathway

Apoptosis_Pathway PICA PICA (Investigational Drug) Stress Cellular Stress (e.g., DNA Damage) PICA->Stress p53 p53 Activation Stress->p53 Bax Bax Upregulation p53->Bax Transcriptional Control Mito Mitochondria Bax->Mito Translocation CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized p53-mediated apoptotic pathway for PICA.

Conclusion and Future Directions

This guide provides a framework for evaluating the in vitro anticancer activity of the novel compound 1-Propionylindoline-5-carboxylic acid (PICA). Based on our comparative analysis, PICA demonstrates a promising and potentially selective cytotoxic profile, particularly against colorectal cancer cells, where it outperforms the standard chemotherapeutic agent Doxorubicin.

The presented protocols for the SRB assay offer a reliable and cost-effective method for preliminary anticancer screening. The next logical steps for PICA development would include:

  • Expansion of the cell line panel to confirm selectivity.

  • Elucidation of the precise mechanism of action through apoptosis assays, cell cycle analysis, and target identification studies.

  • Evaluation of its safety profile in non-cancerous cell lines.

PICA represents a promising starting point for a new class of indoline-based anticancer agents, warranting further preclinical investigation.

References

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Comparative

A Comparative Guide to Target Validation for the Anticancer Effects of 1-Propionylindoline-5-carboxylic acid

This guide provides a comprehensive, technically-grounded framework for the identification and validation of the molecular target(s) responsible for the observed anticancer effects of 1-Propionylindoline-5-carboxylic aci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for the identification and validation of the molecular target(s) responsible for the observed anticancer effects of 1-Propionylindoline-5-carboxylic acid. Preliminary studies indicate this compound may induce apoptosis in cancer cell lines, such as those from breast and prostate cancers, and could potentially modulate inflammatory pathways like NF-κB.[1] However, the direct protein target(s) through which it exerts these effects remain to be elucidated.

This document moves beyond a simple recitation of protocols. It details an integrated, multi-pronged strategy, explaining the causal logic behind each experimental choice. Our approach is designed to be self-validating, incorporating orthogonal methods to build a robust body of evidence that connects the compound to a specific molecular mechanism, thereby increasing the confidence required for progression into advanced drug development stages.

Phase 1: Unbiased Target Identification — Casting a Wide Net

Without a known target, the initial phase must employ unbiased, discovery-oriented techniques to generate a high-quality list of candidate proteins that interact with 1-Propionylindoline-5-carboxylic acid. The goal is to triangulate potential targets using computational, biochemical, and genetic approaches, as a consensus hit from multiple orthogonal methods carries the highest probability of being biologically relevant.

In Silico Target Prediction: A Hypothesis-Generating Engine

Computational methods serve as a rapid and cost-effective first step to scan the entire human proteome for proteins with potential binding sites for our compound of interest.[2][3] The primary technique employed here is reverse docking .

Causality: Reverse docking inverts the traditional drug discovery paradigm. Instead of screening a library of compounds against a single target, we screen our single compound against a vast library of protein structures.[4] This allows us to prioritize proteins whose known binding pockets exhibit high structural and electrostatic complementarity to 1-Propionylindoline-5-carboxylic acid.

Workflow & Experimental Considerations:

  • Compound Preparation: Generate a high-quality 3D conformer of 1-Propionylindoline-5-carboxylic acid, considering its likely ionization state at physiological pH.

  • Target Database Selection: Utilize a comprehensive database of human protein structures, such as the Protein Data Bank (PDB), or specialized databases like sc-PDB or DrugBank, which are curated for druggable binding sites.[4][5]

  • Docking & Scoring: Employ a validated docking algorithm (e.g., AutoDock, GOLD) to systematically fit the compound into the binding sites of all proteins in the database.[4] Rank the potential targets based on scoring functions that estimate binding affinity.

  • Hit Filtration: Filter the resulting list by cross-referencing with gene expression data from relevant cancer types (e.g., breast, prostate) and pathway analysis databases (e.g., KEGG, Reactome) to prioritize targets known to be involved in cancer cell survival, proliferation, or apoptosis.

Affinity-Based Chemical Proteomics: Capturing Direct Binders

This biochemical approach provides direct physical evidence of protein interaction. The core principle involves immobilizing the compound of interest to create a "bait" to capture its binding partners from a complex cellular lysate.[6]

Causality: By creating an affinity probe from 1-Propionylindoline-5-carboxylic acid, we can physically isolate its interacting proteins. Subsequent identification by mass spectrometry provides an unbiased snapshot of the compound's "interactome." This method is powerful because it identifies direct physical interactions in a biological context.

Experimental Workflow Diagram

cluster_0 Probe Synthesis cluster_1 Affinity Pulldown cluster_2 Analysis A 1-Propionylindoline- 5-carboxylic acid B Linker Addition (e.g., Click Chemistry Handle) A->B C Affinity Tag Conjugation (e.g., Biotin) B->C D Incubate Biotinylated Probe with Cancer Cell Lysate C->D E Add Streptavidin Beads D->E F Wash to Remove Non-specific Binders E->F G Elute Bound Proteins F->G H SDS-PAGE Separation G->H I In-gel Digestion (Trypsin) H->I J LC-MS/MS Analysis I->J K Protein Identification & Quantitative Analysis J->K compound 1-Propionylindoline- 5-carboxylic acid target Validated Target (e.g., Kinase X) compound->target Inhibition pathway_node NF-κB Pathway Component (e.g., IKK) target->pathway_node Activation inhibitor IκBα pathway_node->inhibitor Phosphorylation & Degradation nfkb NF-κB (p65/p50) inhibitor->nfkb Sequesters in Cytoplasm nucleus Nucleus nfkb->nucleus Translocation apoptosis Apoptosis nucleus->apoptosis Transcriptional Repression of Anti-apoptotic Genes

Caption: Hypothetical pathway linking compound to apoptosis via target inhibition.

Conclusion

Validating the molecular target of a novel anticancer compound like 1-Propionylindoline-5-carboxylic acid is a complex but essential undertaking. A successful validation strategy cannot rely on a single experiment. It requires the thoughtful integration of orthogonal, self-validating approaches that build an irrefutable case from multiple angles. By combining unbiased discovery methods—computational, biochemical, and genetic—with rigorous, hypothesis-driven validation of target engagement and function, researchers can establish a clear, evidence-based mechanism of action. This foundational knowledge is paramount for mitigating risk and ensuring the successful translation of a promising molecule into a rationally designed therapeutic agent.

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Validation

A Senior Application Scientist's Guide to the Synthesis of Substituted Indoline-5-Carboxylic Acids

Foreword: The Strategic Importance of the Indoline-5-Carboxylic Acid Scaffold The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active com...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of the Indoline-5-Carboxylic Acid Scaffold

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. When functionalized with a carboxylic acid at the 5-position, this motif becomes a critical building block for a diverse range of therapeutic agents, including antagonists for serotonin receptors and potent anti-inflammatory drugs.[1] The carboxylic acid group often serves as a key pharmacophoric feature, enabling crucial interactions with biological targets, or as a synthetic handle for further molecular elaboration.

Given its significance, the development of efficient, scalable, and versatile synthetic routes to substituted indoline-5-carboxylic acids is a paramount objective for researchers in drug discovery and process development. The choice of synthetic strategy can profoundly impact project timelines, cost of goods, and the ability to generate diverse analog libraries for structure-activity relationship (SAR) studies.

This guide provides a comparative analysis of the principal synthetic routes to this valuable scaffold. It is designed for the practicing chemist, moving beyond a simple recitation of reactions to offer a deeper understanding of the underlying principles, practical considerations, and strategic rationale behind each approach. We will dissect the causality of experimental choices, present validated protocols, and offer a clear comparative framework to empower you to select the optimal route for your specific research and development needs.

Chapter 1: A High-Level View of Retrosynthetic Strategies

Before delving into specific reaction classes, it is instructive to consider the primary retrosynthetic disconnections for the indoline-5-carboxylic acid core. The most common strategies either construct the heterocyclic ring system from an appropriately substituted benzene precursor or begin with a pre-formed indole ring and reduce it.

G cluster_0 Route A: Ring Reduction cluster_1 Route B: Ring Formation Cyclization Target Substituted Indoline-5-Carboxylic Acid A1 Indole-5-Carboxylic Acid Target->A1 Pyrrole Ring Reduction B1 Substituted Aniline Precursor Target->B1 C-N Bond Formation

Caption: Primary retrosynthetic approaches to the target scaffold.

This guide will focus on these two fundamental pathways: the reduction of existing indole systems (Route A) and the de novo construction of the indoline ring via cyclization (Route B).

Chapter 2: Route A: Reduction of Indole-5-Carboxylic Acids

Conceptually, the most direct path to an indoline is the reduction of the corresponding indole. This approach is particularly attractive if the substituted indole-5-carboxylic acid is commercially available or readily synthesized.

Mechanistic Rationale and Reagent Selection

The reduction of the indole C2=C3 double bond requires breaking the aromaticity of the pyrrole ring, a process that is energetically less favorable than the reduction of isolated alkenes. Consequently, standard catalytic hydrogenation conditions (e.g., H₂, Pd/C) at atmospheric pressure are often sluggish or ineffective for electron-rich indoles. More forcing conditions or specialized reducing agents are typically required.

Commonly Employed Reduction Systems:

  • Catalytic Hydrogenation at Elevated Pressure: Using catalysts like Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃) under elevated hydrogen pressure (50-1000 psi) is a classic and scalable method. The choice of catalyst can influence selectivity, especially in highly functionalized substrates.

  • Transfer Hydrogenation: This method avoids the need for high-pressure hydrogenation equipment. Common hydrogen donors include Hantzsch esters or ammonium formate, used in conjunction with a palladium catalyst.[2]

  • Chemical Reduction:

    • Boranes: Borane complexes, such as BH₃·THF or BH₃·SMe₂, are effective for indole reduction. The reaction proceeds via hydroboration of the C2=C3 bond, followed by protonolysis of the resulting organoborane.

    • Silanes: Triethylsilane (Et₃SiH) in the presence of a strong acid like trifluoroacetic acid (TFA) is a powerful system for reducing indoles to indolines. The acid protonates the indole at C3, generating an indoleninium ion which is then reduced by the hydride delivered from the silane.

    • Magnesium in Methanol: A dissolving metal reduction using magnesium turnings in anhydrous methanol offers a cost-effective and powerful alternative, particularly on a large scale.

Expertise & Experience: Causality in Method Selection

The choice of reduction method is not arbitrary and depends on several factors:

  • Functional Group Tolerance: Catalytic hydrogenation is generally clean but can reduce other sensitive groups (e.g., nitro groups, benzyl ethers). Silane/acid reductions are incompatible with acid-labile protecting groups. Boranes are generally chemoselective for the indole double bond but can reduce carboxylic acids if not properly controlled.

  • Scalability and Safety: High-pressure hydrogenation requires specialized reactors (e.g., a Parr shaker), which may not be available in all labs. Transfer hydrogenation and chemical reductions are more amenable to standard laboratory glassware. However, borane reagents require careful handling due to their reactivity with air and moisture.

  • Substrate Electronics: Electron-withdrawing groups on the indole nucleus facilitate reduction, while electron-donating groups can make it more challenging. The silane/acid method is particularly effective for electron-rich indoles as the initial protonation step is more favorable.

Experimental Protocol: Reduction using Triethylsilane and TFA

This protocol is a robust and widely applicable method for the reduction of functionalized indoles.

Materials:

  • Substituted Indole-5-carboxylic acid (1.0 eq)

  • Triethylsilane (Et₃SiH) (3.0 eq)

  • Trifluoroacetic acid (TFA) (10.0 eq)

  • Dichloromethane (DCM) (approx. 0.1 M solution)

Procedure:

  • To a stirred solution of the indole-5-carboxylic acid in dichloromethane at 0 °C (ice bath), add triethylsilane.

  • Slowly add trifluoroacetic acid dropwise via an addition funnel. The addition is exothermic, and the internal temperature should be maintained below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully quench the mixture by slowly pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Vigorous gas evolution (CO₂) will occur.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography or recrystallization to afford the pure indoline-5-carboxylic acid.

Chapter 3: Route B-1: The Fischer Indole Synthesis & Subsequent Reduction

The Fischer indole synthesis is one of the oldest and most reliable methods for constructing the indole core.[3][4] By choosing the appropriate starting materials, one can synthesize an indole-5-carboxylic acid, which is then reduced to the target indoline in a two-step sequence. A common variant for this target is the Japp-Klingemann reaction to form the necessary arylhydrazone precursor.[5]

Mechanistic Overview

The overall process can be broken down into two key stages:

  • Arylhydrazone Formation (Japp-Klingemann): A diazonium salt (derived from a 4-amino-substituted benzoic acid) is coupled with a β-keto ester. The intermediate undergoes hydrolysis and decarboxylation to yield the required arylhydrazone.

  • Fischer Cyclization: The arylhydrazone is heated in the presence of an acid catalyst (Brønsted or Lewis acid).[4][6] The reaction proceeds through a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form the aromatic indole ring.[6]

G A 4-Aminobenzoic Acid Derivative B Diazonium Salt A->B NaNO₂, HCl D Arylhydrazone B->D Japp-Klingemann Coupling C β-Keto Ester C->D E Indole-5-carboxylic Acid D->E Fischer Cyclization (Acid, Heat) F Indoline-5-carboxylic Acid E->F Reduction

Caption: Workflow for the Fischer Indole Synthesis route.

Expertise & Experience: Critical Parameters
  • Acid Catalyst Choice: The selection of the acid for the cyclization step is critical.[4] Polyphosphoric acid (PPA) is a classic choice that often gives good yields. Lewis acids like ZnCl₂ are also common. For sensitive substrates, milder Brønsted acids like p-toluenesulfonic acid (PTSA) can be effective.[4] The goal is to find a catalyst strong enough to promote the rearrangement without causing degradation of the starting material or product.

  • Regioselectivity: If an unsymmetrical ketone is used to form the hydrazone, two different indole regioisomers can be formed. Using a pyruvate derivative (from a β-keto ester like ethyl 2-methylacetoacetate) ensures the formation of an indole-2-carboxylic acid ester, providing excellent regiocontrol.

  • Harsh Conditions: The classical Fischer synthesis often requires high temperatures, which can limit its compatibility with sensitive functional groups. Modern variations using microwave irradiation can significantly reduce reaction times and improve yields.[7]

Experimental Protocol: Fischer Indolization

Step 1: Phenylhydrazone Synthesis (Japp-Klingemann type)

  • Prepare a solution of 4-aminobenzoic acid (1.0 eq) in 3M HCl. Cool to 0 °C.

  • Add a solution of sodium nitrite (NaNO₂) (1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

  • In a separate flask, dissolve ethyl 2-methylacetoacetate (1.1 eq) and sodium acetate (3.0 eq) in ethanol/water. Cool to 0 °C.

  • Slowly add the cold diazonium salt solution to the β-keto ester solution. A colored precipitate (the hydrazone) should form.

  • Stir at 0-5 °C for 2 hours, then allow to warm to room temperature.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Acid-Catalyzed Cyclization

  • Add the dried phenylhydrazone (1.0 eq) to polyphosphoric acid (PPA) (10x by weight) at 80 °C.

  • Heat the mixture to 100-120 °C and stir for 1-2 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • The solid product precipitates. Collect it by filtration, wash thoroughly with water until the filtrate is neutral, and dry.

  • This yields the ethyl indole-5-carboxylate, which can then be hydrolyzed to the acid and subsequently reduced as described in Chapter 2.

Chapter 4: Route B-2: Modern Transition-Metal-Catalyzed Cyclizations

In recent decades, transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds.[8] Palladium-catalyzed intramolecular C-H amination provides a powerful and often milder alternative to classical methods for constructing the indoline ring directly.[2]

Mechanistic Rationale

This strategy typically starts with a substituted N-protected 2-phenethylamine derivative. A palladium(II) catalyst, in the presence of an oxidant, facilitates the cyclization via a C-H activation/C-N bond-forming sequence.

G Pd_II Pd(II)L₂ A Substrate Complex Pd_II->A Pd_0 Pd(0)L₂ Pd_0->Pd_II Re-oxidation B Palladacycle Intermediate A->B C-H Activation C Product Complex B->C Reductive Elimination C->Pd_0 Product Indoline Product C->Product Substrate N-Protected Phenethylamine Substrate->A Oxidant Oxidant Red_Oxidant Reduced Oxidant Oxidant->Red_Oxidant

Caption: Simplified catalytic cycle for Pd(II)-catalyzed C-H amination.

The key steps are:

  • Coordination: The nitrogen atom of the substrate coordinates to the Pd(II) center.

  • C-H Activation: The palladium catalyst activates an ortho C-H bond on the phenyl ring to form a five-membered palladacycle intermediate. This is often the rate-determining step.

  • Reductive Elimination: C-N bond formation occurs via reductive elimination, releasing the indoline product and a Pd(0) species.

  • Re-oxidation: An external oxidant (e.g., PhI(OAc)₂, Ce(SO₄)₂) regenerates the active Pd(II) catalyst to complete the catalytic cycle.[2]

Expertise & Experience: The Power of Directing Groups
  • The Role of the N-Protecting Group: The choice of the nitrogen protecting group is not merely for protection; it is a critical directing group that facilitates the C-H activation step. Groups like picolinamide (PA) or 2-pyridinesulfonyl (PyS) act as bidentate ligands, pre-organizing the substrate for cyclization and lowering the activation energy for the C-H activation step.[2] The PyS group is particularly advantageous as it can be easily removed after the cyclization.

  • Oxidant and Additives: The oxidant must be compatible with the substrate and strong enough to efficiently turn over the palladium catalyst. Additives are sometimes required to tune the reactivity and prevent catalyst decomposition.

  • Advantages over Classical Routes: This method often proceeds under much milder conditions than the Fischer synthesis and exhibits excellent functional group tolerance. The starting materials are also readily accessible.

Experimental Protocol: Pd-Catalyzed Intramolecular C-H Amination

Materials:

  • Methyl 4-(2-((2-pyridylsulfonyl)amino)ethyl)benzoate (1.0 eq)

  • Pd(OAc)₂ (0.1 eq)

  • Phenyliodine diacetate (PhI(OAc)₂) (1.2 eq)

  • Anhydrous Acetic Acid (AcOH) (as solvent, ~0.1 M)

Procedure:

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the starting phenethylamine derivative, Pd(OAc)₂, and PhI(OAc)₂.

  • Add anhydrous acetic acid via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction by LC-MS.

  • After completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the acetic acid.

  • Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel chromatography to obtain the protected indoline.

  • The 2-pyridylsulfonyl group can be removed under standard conditions (e.g., Mg/MeOH or TBAF) and the methyl ester hydrolyzed (e.g., LiOH, THF/H₂O) to yield the final indoline-5-carboxylic acid.

Chapter 5: Other Notable Synthetic Strategies

While the routes discussed above are among the most common, other methods can be advantageous for specific substitution patterns or research goals.

  • Nenitzescu Indole Synthesis: This reaction condenses a benzoquinone with an enamine to produce a 5-hydroxyindole.[9][10] While not a direct route, the resulting phenol can be converted to the carboxylic acid via transformations like the Kolbe-Schmitt reaction or by first converting the hydroxyl to a triflate and performing a palladium-catalyzed carbonylation. This route is particularly useful for accessing 5-hydroxyindoline-5-carboxylic acid derivatives.

  • Reductive Cyclization of Nitroarenes: The reductive cyclization of a 2,4-disubstituted nitrobenzene, such as a derivative of 2-(4-carboxyphenyl)-1-nitroethane, is a classical but effective method.[11] The reduction of the nitro group to an amine is followed by in-situ cyclization. A variety of reducing agents can be used, including catalytic hydrogenation or metals like iron or tin in acid.

  • Larock Indole Synthesis: This powerful palladium-catalyzed annulation reacts an o-haloaniline with an alkyne to form an indole.[12][13] For the target scaffold, one would start with a substituted 2-iodo-4-aminobenzoic acid. This method offers broad substrate scope and good regioselectivity.[14]

Chapter 6: Comparative Summary of Key Routes

FeatureRoute A: Indole ReductionRoute B-1: Fischer Indole SynthesisRoute B-2: Pd-Catalyzed C-H Amination
Starting Materials Indole-5-carboxylic acid4-Aminobenzoic acid, β-keto esterSubstituted 2-phenethylamine
Key Reagents Et₃SiH/TFA, H₂/Pd, or Mg/MeOHStrong Acid (PPA, ZnCl₂)Pd(OAc)₂, Oxidant (PhI(OAc)₂)
Reaction Conditions Mild to moderate (0 °C to RT)Harsh (High Temp, >100 °C)Moderate (80-100 °C)
Typical Yields High to Excellent (>85%)Moderate to Good (50-80%)Good to Excellent (70-95%)
Key Advantages High yield, simple, directCost-effective, scalable, classicExcellent FG tolerance, mild conditions
Key Disadvantages Requires pre-formed indoleHarsh conditions, limited FG toleranceCatalyst cost, requires directing group
Ideal Application When the corresponding indole is readily available or for late-stage reduction.Large-scale synthesis of robust analogs where cost is a primary driver.Synthesis of complex, highly functionalized analogs for medicinal chemistry SAR studies.

Conclusion

The synthesis of substituted indoline-5-carboxylic acids can be approached through several strategic pathways, each with distinct advantages and limitations.

  • For rapid access and high-yielding final steps, the reduction of a pre-existing indole-5-carboxylic acid is unparalleled, provided the starting material is accessible.

  • The Fischer indole synthesis remains a workhorse for large-scale production due to its low cost and operational simplicity, despite its often harsh reaction conditions.

  • Modern transition-metal-catalyzed C-H amination represents the state-of-the-art for medicinal chemistry applications, offering superior functional group tolerance and mild conditions, which are essential for the synthesis of complex and diverse molecular libraries.

As a senior application scientist, my recommendation is to evaluate your specific project goals. For early-stage SAR where diverse and complex analogs are needed, the elegance and tolerance of palladium catalysis (Route B-2) are often worth the investment in catalyst and ligand development. For scale-up campaigns of a lead compound, the economics and robustness of the Fischer indole synthesis (Route B-1) followed by reduction should be seriously considered. Ultimately, a thorough understanding of these comparative routes provides the synthetic chemist with the strategic flexibility to tackle any challenge in the pursuit of novel indoline-based therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of indolines. Retrieved January 26, 2026, from [Link]

  • Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & Medicinal Chemistry Letters, 14(10), 2681–2684. [Link]

  • Loyola University Chicago. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved January 26, 2026, from [Link]

  • Deepika P., et al. (2026). An Overview of Isatin Molecules as Neuroprotective Agents in Neurodegenerative Disorders. International Journal of Pharmaceutical Sciences, 4(1), 2865-2878. [Link]

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  • Taber, D. F. (2019). Bischler Indole Synthesis. ResearchGate. [Link]

  • Sarkar, D., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15, 1-16. [Link]

  • National Center for Biotechnology Information. (n.d.). Reductive rearrangement of substituted quinolines to 2,3-disubstituted indoles enabled by water activation. PMC. Retrieved January 26, 2026, from [Link]

  • Ragaini, F., et al. (n.d.). Synthesis of Indoles by Reductive Cyclization of Nitro Compounds Using Formate Esters as CO Surrogates. ResearchGate. [Link]

  • Google Patents. (n.d.). KR100411599B1 - Process for preparation of 5-substituted indole derivatives.
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  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved January 26, 2026, from [Link]

  • El-Shishtawy, R. M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(83), 52852–52887. [Link]

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  • Satta, G., et al. (n.d.). Nenitzescu Synthesis of 5-Hydroxyindoles with Zinc, Iron and Magnesium Salts in Cyclopentyl Methyl Ether. IRIS. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Guide to Personal Protective Equipment for Handling 1-Propionylindoline-5-carboxylic acid

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals This guide provides essential safety and logistical information for handling 1-Propionylindoline-5...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 1-Propionylindoline-5-carboxylic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your safety and experimental integrity. While a specific Safety Data Sheet (SDS) for 1-Propionylindoline-5-carboxylic acid was not available at the time of this writing, the recommendations herein are grounded in the known hazards of similar chemical structures, such as indole-5-carboxylic acid and other carboxylic acids, as well as best practices for handling fine chemical powders.

Understanding the Risks: A Proactive Approach to Safety

1-Propionylindoline-5-carboxylic acid is a solid, likely a fine powder, and a derivative of indoline and a carboxylic acid. Based on these structural motifs, we must anticipate the following potential hazards:

  • Respiratory Irritation : Fine powders can be easily aerosolized and inhaled, potentially causing irritation to the respiratory tract.[1][2][3]

  • Skin Irritation and Corrosion : Carboxylic acids can be irritating or corrosive to the skin upon contact.[1][2][4]

  • Serious Eye Damage : Contact with the eyes can cause serious irritation or damage.[1][2]

  • Ingestion Hazards : While less common in a laboratory setting, accidental ingestion could be harmful.[1][5]

A thorough risk assessment is the foundation of safe laboratory practice. Before handling any new chemical, it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. If an SDS is not available, a cautious approach based on the hazards of analogous compounds is warranted.

Core Personal Protective Equipment (PPE) Ensemble

The following table summarizes the recommended PPE for handling 1-Propionylindoline-5-carboxylic acid. The selection of specific PPE should always be guided by a site-specific and task-specific risk assessment.

PPE CategoryMinimum RequirementRecommended for Higher Risk OperationsRationale
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles and a face shieldProtects against airborne particles and potential splashes. Goggles provide a tighter seal, and a face shield offers broader protection, especially when handling larger quantities or during vigorous mixing.[3][5][6]
Hand Protection Nitrile glovesDouble-gloving with nitrile glovesNitrile gloves offer good resistance to a range of chemicals. Double-gloving provides an extra layer of protection against tears and contamination during doffing.[5][6]
Body Protection Laboratory coatChemical-resistant apron over a lab coatA lab coat protects personal clothing from contamination. A chemical-resistant apron provides an additional barrier against spills of corrosive materials.[5][6]
Respiratory Protection Not typically required for small quantities in a well-ventilated areaNIOSH-approved N95 or higher-rated respiratorIf there is a risk of generating and inhaling dust, such as when weighing or transferring large quantities of the powder, a respirator is essential to prevent respiratory irritation.[3][5][7]

Step-by-Step Protocols for PPE Usage

Adherence to proper procedures for donning, doffing, and maintaining PPE is as critical as the selection of the equipment itself.

Donning PPE: A Deliberate Sequence

Donning_PPE cluster_prep Preparation cluster_donning Donning Sequence Inspect_PPE 1. Inspect all PPE for damage Lab_Coat 2. Don Lab Coat Inspect_PPE->Lab_Coat Proceed if intact Respirator 3. Don Respirator (if required) Lab_Coat->Respirator Goggles 4. Don Eye/Face Protection Respirator->Goggles Gloves 5. Don Gloves Goggles->Gloves

Caption: Sequential process for correctly donning PPE.

Doffing PPE: Minimizing Contamination

The doffing sequence is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.

Doffing_PPE cluster_doffing Doffing Sequence cluster_hygiene Final Step Gloves 1. Remove Gloves Goggles 2. Remove Eye/Face Protection Gloves->Goggles Lab_Coat 3. Remove Lab Coat Goggles->Lab_Coat Respirator 4. Remove Respirator (if worn) Lab_Coat->Respirator Wash_Hands 5. Wash Hands Thoroughly Respirator->Wash_Hands

Caption: Step-by-step procedure for the safe removal of PPE.

Engineering Controls and Safe Handling Practices

While PPE is crucial, it is the last line of defense. Engineering controls and safe handling practices are paramount for minimizing exposure.

  • Ventilation : Always handle 1-Propionylindoline-5-carboxylic acid in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is strongly recommended.[5]

  • Containment : When weighing or transferring the powder, consider using a glove box or a powder containment hood to minimize the dispersal of fine particles.[8]

  • Housekeeping : Clean up spills immediately using appropriate methods. Avoid dry sweeping, which can reaerosolize the powder. Instead, use a wet wipe or a vacuum cleaner equipped with a HEPA filter.[9]

Storage and Disposal: A Lifecycle Approach to Safety

Storage

Proper storage is essential to maintain the chemical's integrity and prevent accidents.

  • Incompatible Materials : Store carboxylic acids separately from bases and strong oxidizing agents.[1][2][10] Contact with incompatible materials can lead to vigorous reactions.

  • Storage Conditions : Keep the container tightly closed and store in a cool, dry, and well-ventilated place, away from direct sunlight.[1][10]

  • Labeling : Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.[11]

Disposal

All waste containing 1-Propionylindoline-5-carboxylic acid must be treated as hazardous waste.

  • Waste Collection : Collect waste in a designated, properly labeled, and sealed container.[12][13] Do not mix with incompatible waste streams.[14]

  • Disposal Route : Dispose of the chemical waste through your institution's hazardous waste management program.[12][15] Do not dispose of it down the drain or in regular trash.[12]

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste.[12]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]

  • Spill Response : For small spills, carefully clean up the material while wearing appropriate PPE to avoid generating dust. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, you can significantly mitigate the risks associated with handling 1-Propionylindoline-5-carboxylic acid, fostering a safer and more productive research environment. Always remember that safety is a shared responsibility, and proactive measures are the hallmark of a professional scientist.

References

  • Greenbook.net. (2018, April 24). Safety Data Sheet. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Managing Fine Powder Dust in Chemical Production Lines. (2025, December 2).
  • Guidance on Safe Storage of Chemicals in Labor
  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from [Link]

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propionylindoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Propionylindoline-5-carboxylic acid
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